(R)-Methyl 2-bromo-2-phenylacetate
Description
Properties
CAS No. |
37167-63-8 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-2-phenylacetate |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m1/s1 |
InChI Key |
NHFBYYMNJUMVOT-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)Br |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variants
(a) Ethyl 2-Bromo-2-Phenylacetate (CAS 2882-19-1)
- Molecular Formula : C₁₀H₁₁BrO₂
- However, ethyl esters are often more lipophilic, which may improve solubility in non-polar solvents.
- Applications : Used in similar synthetic pathways but with slower activation rates in ATRPA due to steric effects .
(b) tert-Butyl 2-Bromo-2-Phenylacetate (CAS 35132-16-2)
- Molecular Formula : C₁₂H₁₅BrO₂
- Key Differences : The bulky tert-butyl group significantly hinders reactivity, making it less suitable for rapid polymerization. However, it may enhance stability in acidic conditions due to the protective ester group.
- Applications : Primarily used in controlled synthesis requiring delayed initiation or enhanced stability .
Functional Group Variants
(a) Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Key Differences : Replaces bromine with a keto group (C=O). This structural change eliminates radical-based reactivity, redirecting applications toward Claisen condensations or Michael additions.
- Applications : Used as a reference standard in forensic analysis and synthetic intermediates for amphetamines .
(b) (R)-Methyl 2-Amino-2-Phenylacetate (CAS 24461-61-8)
- Molecular Formula: C₉H₁₁NO₂
- Key Differences: Substitutes bromine with an amino group (-NH₂), altering reactivity toward nucleophilic pathways.
- Hazards : Classified as hazardous (H302: toxic if swallowed; H314: causes severe skin burns) .
(c) Phenyl Bromoacetate (CAS 620-72-4)
Reactivity and Mechanistic Insights
Polymerization Performance
- (R)-Methyl 2-Bromo-2-Phenylacetate : Demonstrates exceptional reactivity in ATRPA due to the methyl ester’s low steric hindrance and electronic effects. The activation rate ratio (kₐ,EBPA/kₐ,PEBr ≈ 30,000) highlights its high selectivity for chain-end initiation over backbone reactions .
- Ethyl and tert-Butyl Analogs : Reduced activation rates due to steric bulk, leading to slower polymerization kinetics .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 24461-61-8 | C₉H₉BrO₂ | 229.07 | Bromine, Methyl Ester |
| Ethyl 2-Bromo-2-Phenylacetate | 2882-19-1 | C₁₀H₁₁BrO₂ | 243.10 | Bromine, Ethyl Ester |
| tert-Butyl 2-Bromo-2-Phenylacetate | 35132-16-2 | C₁₂H₁₅BrO₂ | 271.15 | Bromine, tert-Butyl Ester |
| Methyl 2-Phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Keto, Methyl Ester |
Table 2: Reactivity in ATRPA
| Compound | Activation Rate (kₐ) | Selectivity (kₐ,chain-end/kₐ,backbone) | Polymerization Time |
|---|---|---|---|
| This compound | High | 30,000 | 3–6 hours |
| Ethyl 2-Bromo-2-Phenylacetate | Moderate | ~10,000 | 6–12 hours |
| tert-Butyl 2-Bromo-2-Phenylacetate | Low | <1,000 | >24 hours |
Preparation Methods
Racemic Synthesis via Esterification of α-Bromo-2-Phenylacetic Acid
The racemic synthesis of methyl 2-bromo-2-phenylacetate is a foundational method. A representative procedure involves refluxing 2-bromo-2-phenylacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . This esterification proceeds rapidly (30 minutes) and achieves near-quantitative yields (99%) . The reaction mechanism follows classical Fischer esterification, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.
Key Reaction Conditions
While efficient, this method produces a racemic mixture, necessitating subsequent enantiomeric resolution for applications requiring chirally pure (R)-enantiomer.
Asymmetric Catalytic Bromination of Methyl 2-Phenylacetate
Enantioselective bromination of methyl 2-phenylacetate represents a direct route to the (R)-enantiomer. This method employs chiral catalysts to induce asymmetry during the α-bromination step. A notable approach utilizes cinchona alkaloid-derived phase-transfer catalysts (PTCs) in biphasic systems. For example, using (DHQD)₂PHAL as a catalyst and N-bromosuccinimide (NBS) as the brominating agent, enantiomeric excess (ee) values of up to 88% have been reported .
Mechanistic Insights
The catalyst forms a chiral ion pair with the enolate intermediate, directing bromide attack to the re face of the planar enolate. This face-selective bromination yields the (R)-configured product .
Optimized Parameters
-
Catalyst : (DHQD)₂PHAL (10 mol%)
-
Brominating Agent : NBS (1.1 equiv)
-
Solvent : Toluene/water (biphasic)
-
Temperature : −20°C
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries enable stereocontrol by temporarily incorporating a chiral group into the substrate. A demonstrated strategy involves coupling 2-phenylacetic acid with a menthol-derived auxiliary, followed by diastereoselective bromination and subsequent esterification. The auxiliary directs bromine addition to the desired face, yielding the (R)-product after cleavage.
Representative Protocol
-
Auxiliary Attachment : React 2-phenylacetic acid with (1R,2S,5R)-menthol using DCC/DMAP.
-
Bromination : Treat with Br₂ in CCl₄ at 0°C (diastereomeric ratio > 95:5).
-
Esterification : Hydrolyze the auxiliary and esterify with methanol/H₂SO₄.
Performance Metrics
Enzymatic Kinetic Resolution
Kinetic resolution using lipases offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer of methyl 2-bromo-2-phenylacetate, leaving the (R)-ester intact.
Process Details
-
Enzyme : CAL-B (10 mg/mmol substrate)
-
Solvent : Phosphate buffer (pH 7)/isopropyl ether
-
Temperature : 37°C
-
Conversion : 50% at 24 hours
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and scalability. The racemic esterification method is favored for bulk synthesis due to its simplicity and high yield. For enantiopure (R)-ester, asymmetric catalysis or enzymatic resolution are employed, albeit with higher operational costs.
Comparative Analysis of Methods
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
